molecular formula C14H17NO B1612954 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 808756-85-6

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No. B1612954
CAS RN: 808756-85-6
M. Wt: 215.29 g/mol
InChI Key: DBDOOBZPUJXLJY-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, a hydrogen borrowing the [5 + 1] annulation method was reported by Donohoe et al. The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological target. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary widely depending on the specific compound. For example, piperidine itself is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

Future Directions

The future directions in the field of piperidine derivatives are likely to involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the piperidine nucleus .

properties

IUPAC Name

5-piperidin-1-yl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-4-11-10-12(5-6-13(11)14)15-8-2-1-3-9-15/h5-6,10H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDOOBZPUJXLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623626
Record name 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

808756-85-6
Record name 2,3-Dihydro-5-(1-piperidinyl)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808756-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Fluoroindan-1-one (5 g, 33.3 mmol) and piperidine (8.52 g, 100 mmol, 10 ml) were dissolved in pyridine (20 ml) and heated to reflux for 3 hours. The reaction mixture was cooled, the solvent removed under vacuum, and the residue taken in diethyl ether. The ether solution was washed with 1N aqueous sodium hydroxide and with water, dried with magnesium sulfate, filtered, and the filtrate was removed under vacuum to provide the title compound which was used without further purification. 1H NMR (CDCl3) δ 1.67 (m, 6H), 2.63 (m, 2H), 3.02 (m, 2H), 3.40 (m, 4H), 6.78 (d, 1H), 6.86 (dd, 1H), 7.62 (d, 1H); MS (DCI) 216 (M+H)+.
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5 g
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10 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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